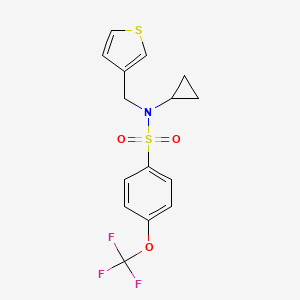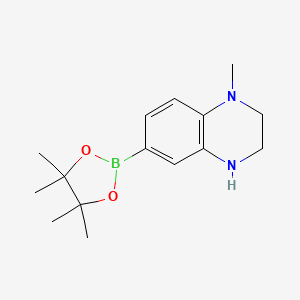
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .
Chemical Reactions Analysis
Pinacol boronic esters are involved in many chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Improved Synthesis and Coupling Reactions
This compound is integral to the development of improved synthesis methods for boronic acid pinacol esters. It plays a crucial role in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in the creation of complex organic structures. For instance, Mullens (2009) described an enhanced synthesis method for boronic acid pinacol esters, highlighting their application in Suzuki couplings, underscoring the compound's significance in facilitating more efficient and stable reactions Peter R. Mullens, 2009.
Photoinduced Borylation
Mfuh et al. (2017) detailed a metal- and additive-free method for converting haloarenes directly to boronic acids and esters via photoinduced borylation. This innovative protocol does not require metal catalysts, showcasing an environmentally friendly and cost-effective approach to synthesizing compounds like 1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester A. Mfuh et al., 2017.
Radical Copolymerization
The compound has been utilized in radical polymerization processes. Makino, Nishikawa, and Ouchi (2020) investigated its role as a comonomer in radical polymerization, demonstrating its contribution to creating new copolymers. This exploration opens new avenues for the material sciences, particularly in developing novel polymeric materials with specific functionalities H. Makino, T. Nishikawa, M. Ouchi, 2020.
Analytical Challenges and Solutions
The compound's stability and reactivity also pose unique analytical challenges, particularly in its susceptibility to hydrolysis, which complicates purity assessments. Strategies to stabilize and analyze such reactive compounds have been developed, as detailed by Zhong et al. (2012), highlighting the necessity of innovative approaches to handle and quantify boronic pinacol esters in research and development settings Q. Zhong et al., 2012.
Catalyst-Transfer Polymerization
Notably, the compound's utility extends to catalyst-transfer polymerization, as reported by Nojima et al. (2016). Their work on π-conjugated polymers using boronic ester terminations underscores the compound's versatility in synthesizing advanced materials with potential applications in electronics and photonics Masataka Nojima et al., 2016.
将来の方向性
The future directions of this compound could involve the development of new catalytic protodeboronation methods . For example, a method for the catalytic protodeboronation of unactivated 1°, 2°, and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been developed . This method allows for a formal methane addition to various alkenes combining the protodeboronation protocol with a Matteson–CH2–homologation .
作用機序
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a boronic ester, which is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with its targets through a process known as protodeboronation , which is a radical approach .
Biochemical Pathways
The Suzuki–Miyaura coupling, in which this compound participates, is a key biochemical pathway . This pathway involves the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a solid and has a predicted boiling point of 414.4±45.0 °C .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds . This leads to the synthesis of various organic compounds .
特性
IUPAC Name |
4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17-8-9-18(13)5/h6-7,10,17H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXLPGXGDMRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
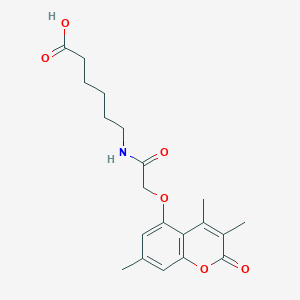

![N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2596915.png)
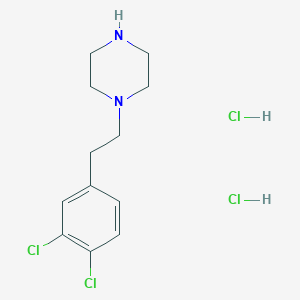
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)
![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)

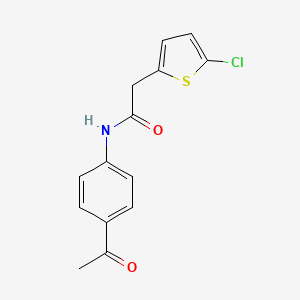
![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)
